molecular formula C23H22ClN3O5S B11105665 Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B11105665
M. Wt: 488.0 g/mol
InChI Key: LQVQZWVWGLBZIN-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with β-keto esters under acidic or basic conditions, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical transformations, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22ClN3O5S

Molecular Weight

488.0 g/mol

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H22ClN3O5S/c1-32-23(29)21-19(13-5-7-14(24)8-6-13)20-17(3-2-4-18(20)28)27(22(21)25)15-9-11-16(12-10-15)33(26,30)31/h5-12,19H,2-4,25H2,1H3,(H2,26,30,31)

InChI Key

LQVQZWVWGLBZIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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